Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate
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Overview
Description
Preparation Methods
The preparation of Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate involves a multi-step synthetic route. One common method includes the reaction of 3,5-dichlorophenylhydrazine with benzyl chloroacetate under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazono group can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying protein functions and developing therapeutic agents .
Comparison with Similar Compounds
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate can be compared with similar compounds such as:
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Methyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate: Similar structure but with a methyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C15H11Cl3N2O2 |
---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-6-12(17)8-13(7-11)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
InChI Key |
CJRYPBMUIXWQTO-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=CC(=C2)Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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